molecular formula C17H12FN3S B5396415 3-(4-FLUOROPHENYL)-2-METHYL-7-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE

3-(4-FLUOROPHENYL)-2-METHYL-7-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B5396415
M. Wt: 309.4 g/mol
InChI Key: PXSUZMPRACQAPZ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group at the 3-position, a methyl group at the 2-position, and a thiophen-2-yl group at the 7-position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an amidine or a nitrile, to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of substituents: The desired substituents (4-fluorophenyl, methyl, and thiophen-2-yl groups) are introduced through various substitution reactions, often involving halogenation, metal-catalyzed coupling, or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, metal catalysts (e.g., palladium, copper), and nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

3-(4-Fluorophenyl)-2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.

    Industry: It is used in the development of new materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate binding. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A related compound with a similar core structure but different substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional triazole ring fusion.

    Thioglycoside derivatives: Compounds with similar thiophene substituents but different core structures.

Uniqueness

3-(4-Fluorophenyl)-2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of substituents, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3S/c1-11-16(12-4-6-13(18)7-5-12)17-19-9-8-14(21(17)20-11)15-3-2-10-22-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSUZMPRACQAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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